molecular formula C20H19N3O3 B2509034 N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide CAS No. 1448077-14-2

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Cat. No.: B2509034
CAS No.: 1448077-14-2
M. Wt: 349.39
InChI Key: QIDIEYKNVQXMEF-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-cyanophenylamine and 2-cyclopropyl-2-hydroxy-2-phenylethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-phenylethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxyethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is unique due to the presence of both a cyclopropyl group and a hydroxy group on the phenylethyl moiety. This structural feature may impart distinct chemical and biological properties compared to other oxalamide derivatives.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-12-14-6-4-5-9-17(14)23-19(25)18(24)22-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-11,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDIEYKNVQXMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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